Difurfurylideneacetone

Descripción general

Descripción

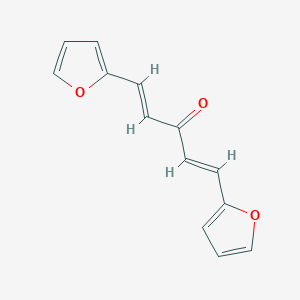

Difurfurylideneacetone is an organic compound characterized by the presence of two furan rings connected by a conjugated system involving a carbonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Difurfurylideneacetone can be synthesized through the base-catalyzed condensation of furfural and acetone. The reaction typically involves the use of sodium hydroxide as a catalyst and is carried out at temperatures ranging from 70°C to 80°C. The reaction yields a mixture of monofurfurylideneacetone and this compound, with the latter being the major product under optimized conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of solid alkali catalysts and efficient separation techniques further enhances the purity of the final product .

Análisis De Reacciones Químicas

Hydrodeoxygenation (HDO) for Biofuel Production

Difurfurylideneacetone undergoes hydrodeoxygenation to produce linear alkanes for renewable fuels.

Experimental Data

| Catalyst | Temperature (°C) | Time (h) | Major Products (Selectivity) | Conversion (%) |

|---|---|---|---|---|

| 10% Ni/ZrO₂-SiO₂ | 200 | 8 | 2-Octanol (88.2%), 6-Dodecene (2.9%) | 100 |

| 20% Ni/ZrO₂-SiO₂ | 150 | 8 | 5-Octanol (92.1%) | 100 |

Data adapted from continuous flow reactor studies

Key Steps

-

Hydrogenation of C=C and C=O bonds.

-

Cleavage of furan rings via acid-catalyzed hydrolysis.

Hydrogenation Reactions

Selective hydrogenation targets the conjugated dienone system:

Conditions

-

Catalyst : Raney Ni or Pd/C (1–5 wt%)

-

Solvent : Ethanol/water mixture

-

Pressure : 1–3 bar H₂

Products

-

Partial Hydrogenation : 1,5-Difurylpentan-3-one (saturated ketone).

-

Full Hydrogenation : 1,5-Ditetrahydrofurylpentan-3-one (hydrogenated furan rings) .

Oxidation Pathways

The conjugated system is susceptible to oxidative cleavage:

Reagents

-

KMnO₄/H⁺ : Cleaves C=C bonds to form dicarboxylic acids.

-

Ozone : Ozonolysis yields furan-2-carbaldehyde and acetone derivatives .

Challenges

-

Over-oxidation of furan rings limits practical utility.

Comparative Reactivity with Analogues

| Property | This compound | Dibenzalacetone |

|---|---|---|

| HDO Efficiency | 88–92% alkane yield | 65–70% alkane yield |

| Thermal Stability | 250°C | 180°C |

| Catalyst Lifetime | 8–10 cycles | 3–5 cycles |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Aldol Condensation and Hydrogenation:

DFA is frequently used as a precursor in aldol condensation reactions, which are essential for synthesizing larger organic molecules. Studies have shown that DFA can undergo hydrogenation to produce long-chain alkanes, which are valuable in fuel production. For instance, using Raney nickel and platinum catalysts, DFA can be transformed into hydrocarbons with significant yields .

Intermediates in Fuel Production:

DFA serves as an intermediate in the hydrodeoxygenation process of biomass-derived feedstocks. It can be converted into jet fuel components through catalytic processes that enhance the efficiency of fuel production from renewable resources .

Material Science

Vulcanization Agent:

DFA is utilized as a co-crosslinking agent and an auxiliary vulcanizing agent in rubber production. Its incorporation improves the heat resistance and mechanical properties of rubber products. Research indicates that adding DFA enhances the co-crosslinking degree and stress at definite elongation, leading to superior performance characteristics .

Plasticization of Pitch:

In the context of carbon materials, DFA has been found to improve the plasticization properties of pitch when added within specific temperature ranges. This application is crucial for enhancing the processing characteristics of pitch-based materials used in various industrial applications .

Environmental Applications

Waste Reduction in Chemical Processes:

Recent innovations have focused on utilizing DFA in environmentally friendly chemical processes. For example, a method was developed that recycles waste alkali lye during the synthesis of DFA, significantly reducing waste discharge and enhancing reaction efficiency. This approach not only protects the environment but also increases the purity and yield of the final product .

Case Study 1: Hydrogenation of DFA

A study investigated the hydrogenation of DFA using various catalysts under different conditions. The results demonstrated that using a mixed metal oxide catalyst led to high conversion rates and selectivity towards desired products at relatively low temperatures (50°C) .

| Catalyst Type | Temperature (°C) | Conversion Rate (%) | Selectivity (%) |

|---|---|---|---|

| Raney Ni | 50 | 95 | 90 |

| Pt/SiO2-ZrO2 | 50 | 92 | 88 |

Case Study 2: Environmental Impact

Research on the recycling method for synthesizing DFA highlighted its effectiveness in minimizing waste alkali discharge while maintaining high product purity (>98%). This method demonstrated a significant reduction in environmental impact compared to traditional synthesis methods .

Mecanismo De Acción

The mechanism of action of difurfurylideneacetone involves its ability to participate in various chemical reactions due to the presence of conjugated systems and reactive functional groups. The furan rings and the carbonyl group play a crucial role in its reactivity, allowing it to undergo hydrogenation, oxidation, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

Monofurfurylideneacetone: Similar in structure but contains only one furan ring.

Furfurylideneacetone: Another related compound with a single furan ring and a carbonyl group.

Comparison:

Reactivity: Difurfurylideneacetone exhibits higher reactivity due to the presence of two furan rings and a conjugated system, making it more versatile in chemical reactions.

Actividad Biológica

Difurfurylideneacetone (DFA) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of two furfuryl groups attached to a diketone framework. The molecular formula is , and its CAS number is 26375-43-9. The compound exhibits properties that are significant for biological interactions, including potential antioxidant and anticancer activities.

Antioxidant Activity

Research indicates that DFA exhibits notable antioxidant properties . A study conducted by demonstrated that DFA can scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

DFA has shown promising results in anticancer research . In vitro studies have indicated that DFA can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. These findings suggest that DFA may act through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms through which DFA exerts its biological effects include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, DFA reduces cellular damage.

- Modulation of Signaling Pathways : DFA has been shown to influence pathways related to cell survival and apoptosis, particularly through the regulation of proteins such as Bcl-2 and caspases.

Case Studies

- Case Study on Anticancer Efficacy :

- Toxicological Assessment :

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOFLVNFEPIPIW-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061265 | |

| Record name | 1,4-Pentadien-3-one, 1,5-di-2-furanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-77-1 | |

| Record name | Difurfurylideneacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadien-3-one, 1,5-di-2-furanyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentadien-3-one, 1,5-di-2-furanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-di-2-furylpenta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.